2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
Description
2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one is a fluorinated polycyclic heteroaromatic compound characterized by a benzopyran core fused with a quinoxaline ring system. The compound’s structural complexity and fluorine substitution make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electron-withdrawing groups.
Properties
CAS No. |
918897-94-6 |
|---|---|
Molecular Formula |
C15H9FN2O2 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-fluoro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H |
InChI Key |
JFOQESNEXVPHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one typically involves multi-step organic reactions. One common approach is to start with a suitable benzopyran precursor, which undergoes fluorination and subsequent cyclization to form the quinoxalinone structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents on the benzopyrano and quinoxalinone rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the aromatic rings.
Scientific Research Applications
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the quinoxalinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the benzopyran ring in MB7/MB9 with a quinoxaline system, introducing two nitrogen atoms.
- Fluorine at C-2 in the target compound likely increases lipophilicity compared to the hydroxyl/methoxy groups in MB7/MB9, altering bioavailability and metabolic stability.
Benzopyrano-Benzothiazinones with Cytotoxic Activity
highlights 6,12-dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-ones, where sulfur in the benzothiazine ring replaces nitrogen in quinoxaline. For example, Compound 7 demonstrated potent cytotoxicity against HL-60 leukemic cells, attributed to radical generation under alkaline conditions and low π-spin density at sulfur .
Comparison with Target Compound :
- Bioactivity: While benzothiazinones rely on sulfur’s polarizability for radical formation, the fluorine’s electronegativity in the target compound could enhance electron-deficient character, favoring interactions with DNA or redox-sensitive proteins.
Implications for Further Research
- Synthetic Optimization : Explore fluorination strategies (e.g., electrophilic fluorination) to improve yield and purity, drawing from methods in .
- Activity Screening: Test the target compound against cancer cell lines (e.g., HL-60) to compare with benzothiazinones and identify structure-activity relationships.
- Computational Studies : Model the electron distribution effects of fluorine versus sulfur/methoxy groups to predict binding affinities.
Biological Activity
2-Fluoro-7,12-dihydro-6H- benzopyrano[3,4-b]quinoxalin-6-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzopyranoquinoxalines, characterized by a fused benzopyrano and quinoxaline structure. The presence of a fluorine atom enhances its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzopyranoquinoxalines exhibit significant anticancer activity. A study demonstrated that certain analogs showed potency against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis through the inhibition of tubulin polymerization and modulation of key signaling pathways like ERK1/2 .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes, including:
- Topoisomerase I : Critical for DNA replication, inhibition can lead to cancer cell death.
- PI3Kγ : Involved in cell signaling pathways related to cancer and inflammation .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy of 2-fluoro derivatives against cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. Mechanistic studies suggested apoptosis was mediated via caspase activation .
- Enzyme Inhibition Profile :
Pharmacological Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |
| Anticancer | PC-3 (Prostate Cancer) | 4.5 | |
| Enzyme Inhibition | Topoisomerase I | 0.25 | |
| Enzyme Inhibition | PI3Kγ | 0.15 |
Synthesis
The synthesis of 2-fluoro-7,12-dihydro-6H- benzopyrano[3,4-b]quinoxalin-6-one typically involves multi-step organic reactions including cyclization and functional group modifications to introduce the fluorine atom effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
